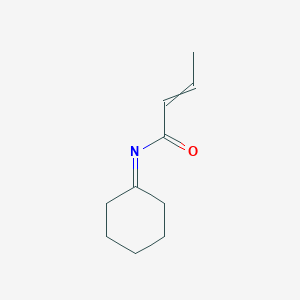

N-Cyclohexylidenebut-2-enamide

Description

N-Cyclohexylidenebut-2-enamide is an unsaturated amide characterized by a cyclohexylidene group conjugated with a but-2-enamide moiety. This compound belongs to the enamide family, which is notable for its applications in organic synthesis, polymer chemistry, and medicinal chemistry due to its reactive α,β-unsaturated carbonyl system.

Properties

CAS No. |

91573-51-2 |

|---|---|

Molecular Formula |

C10H15NO |

Molecular Weight |

165.23 g/mol |

IUPAC Name |

N-cyclohexylidenebut-2-enamide |

InChI |

InChI=1S/C10H15NO/c1-2-6-10(12)11-9-7-4-3-5-8-9/h2,6H,3-5,7-8H2,1H3 |

InChI Key |

HUWJNMLBFPYRIP-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC(=O)N=C1CCCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclohexylidenebut-2-enamide typically involves the reaction of cyclohexanone with but-2-enamide under specific conditions. One common method includes the use of a dehydrating agent to facilitate the formation of the double bond between the cyclohexylidene and but-2-enamide groups. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to deprotonate the amide, followed by the addition of cyclohexanone .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to enhance the reaction efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: N-Cyclohexylidenebut-2-enamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can convert the double bond into a single bond, forming cyclohexylbutanamide.

Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of cyclohexylidenebut-2-enamide oxides or hydroxyl derivatives.

Reduction: Formation of cyclohexylbutanamide.

Substitution: Formation of various substituted amides.

Scientific Research Applications

N-Cyclohexylidenebut-2-enamide has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Cyclohexylidenebut-2-enamide involves its interaction with specific molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It may interact with enzymes or receptors, leading to various biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve modulation of specific signaling pathways and enzyme activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-Cyclohexylidenebut-2-enamide with three related compounds based on structural features, synthesis pathways, and functional properties.

N-[2-(Cyclohexylamino)-2-oxoethyl]-N-(4-octyloxy)phenyl-prop-2-enamide

- Structural Similarities : Shares the enamide backbone (prop-2-enamide) and cyclohexyl-derived substituents. The addition of a 4-octyloxyphenyl group enhances hydrophobicity .

- Synthesis : Prepared via multi-step reactions involving condensation of cyclohexylamine derivatives with activated acrylates. The process emphasizes regioselectivity due to the α,β-unsaturated system .

N-Cyclohexylacetamide

- Structural Differences : Lacks the unsaturated enamide system; instead, it features a saturated acetamide group (CH₃CONH-cyclohexyl).

- Safety Profile : Classified as a low-toxicity compound with mild irritancy (skin/eye contact). First-aid measures focus on rinsing and medical consultation .

- Reactivity : Less reactive than this compound due to the absence of conjugation in the amide group, reducing susceptibility to nucleophilic attacks .

2-(N-Cyclohexylcarbamoyl)benzenesulfonamide

- Functional Groups: Combines a cyclohexylcarbamoyl group with a sulfonamide moiety.

- Crystallographic Data: Exhibits planar geometry at the sulfonamide group, with hydrogen bonding stabilizing the crystal lattice—a feature absent in this compound due to its non-aromatic structure .

Comparative Data Table

Key Research Findings

- Synthetic Challenges : Enamide derivatives like this compound require controlled reaction conditions to avoid polymerization of the α,β-unsaturated system .

- Hydrophobic vs. Hydrophilic Behavior : The presence of alkyl or aryl substituents (e.g., 4-octyloxyphenyl) significantly alters solubility and material properties compared to simpler analogs like N-Cyclohexylacetamide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.